molecular formula C26H24N2O5 B14083875 6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14083875
M. Wt: 444.5 g/mol
InChI Key: GWRQYFZMQZNDOR-UHFFFAOYSA-N
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Description

6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the isoxazolyl and propoxyphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the isoxazole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Compared to similar compounds, 6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include other chromeno[2,3-c]pyrrole derivatives and isoxazole-containing molecules. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H24N2O5/c1-5-9-31-18-8-6-7-17(13-18)23-22-24(29)19-10-14(2)15(3)11-20(19)32-25(22)26(30)28(23)21-12-16(4)33-27-21/h6-8,10-13,23H,5,9H2,1-4H3

InChI Key

GWRQYFZMQZNDOR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

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